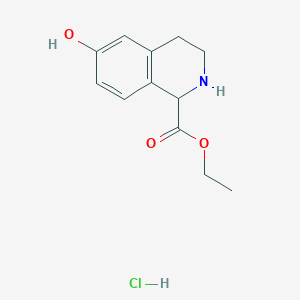

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

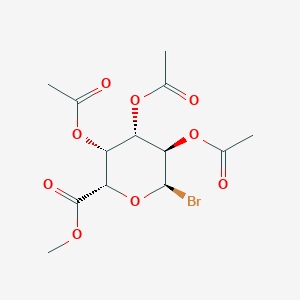

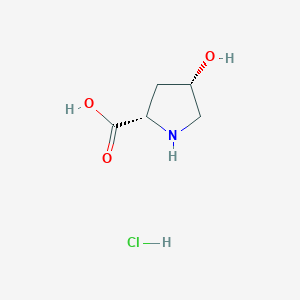

“(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 441067-49-8. It has a molecular weight of 167.59 and its IUPAC name is (2S,4S)-4-hydroxy-2-pyrrolidinecarboxylic acid hydrochloride .

Synthesis Analysis

The synthesis of similar compounds such as (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been developed from commercially available starting materials with excellent diastereos-electivity .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 .Scientific Research Applications

Anticancer Research

Cis-4-Hydroxy-L-Proline Hydrochloride: has been utilized in anticancer research due to its ability to inhibit collagen synthesis. It has shown effects in blocking myotube formation and the expression of sarcomeric myosin heavy chain in murine skeletal muscle cells, which can be relevant in studying cancer cell dynamics and potential treatments .

Biotechnology & Microbial Production

In biotechnology, particularly in microbial cell factories, Cis-4-Hydroxy-L-Proline Hydrochloride is a target for production optimization. Studies have focused on recombinant Escherichia coli expressing L-proline cis-4-hydroxylase for the enhanced production of this compound, which is significant for industrial applications .

Synthesis of Neuroexcitatory Compounds

This compound is a versatile reagent for the synthesis of neuroexcitatory kainoids, which are used in neurological research to understand excitatory processes and could have implications in developing treatments for neurological disorders .

Antifungal Applications

Cis-4-Hydroxy-L-Proline Hydrochloride: is also employed in the synthesis of antifungal echinocandins. These are a class of antifungal drugs that can be used to treat fungal infections, and the compound’s role in their synthesis is crucial .

Muscle Cell Research

The inhibition properties of Cis-4-Hydroxy-L-Proline Hydrochloride on muscle cell formation and differentiation make it a valuable tool in muscle cell research, providing insights into muscle development and potential muscle-related therapies .

Chiral Ligands Synthesis

It is used in the synthesis of chiral ligands for enantioselective ethylation of aldehydes. This application is important in the field of organic chemistry where enantiomerically pure substances are required .

Safety and Hazards

Mechanism of Action

- The primary target of this compound is 6-oxocamphor hydrolase . This enzyme plays a crucial role in catalyzing the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction. As a result, it yields the optically active (2R,4S)-beta-campholinic acid .

Target of Action

properties

IUPAC Name |

(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJFFQAGTXBSTI-MMALYQPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633586 |

Source

|

| Record name | (4S)-4-Hydroxy-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | |

CAS RN |

441067-49-8 |

Source

|

| Record name | (4S)-4-Hydroxy-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.